2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Enzyme inhibition Ribonucleotide reductase Lead optimization

Choose NSAH—the only naphthyl salicyl acyl hydrazone with a solved 2.66 Å co-crystal structure (PDB 5TUS) confirming hRRM1 C-site binding. Its reversible competitive mechanism (Kd 37.4 µM) enables washout experiments impossible with gemcitabine. Unlike gemcitabine, NSAH spares normal hematopoietic cells at 1 µM. As the foundational lead (TP8/E-3a), it is the mandatory reference standard for hydrazone SAR normalization. Validated target engagement: >60% dATP/dGTP depletion with S-phase arrest. Select NSAH for reproducible, mechanistically defined hRR inhibition.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
Cat. No. B10824480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O
InChIInChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11-
InChIKeyZZSJOLDICPVVAV-ODLFYWEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide (NSAH): A Non-Nucleoside Ribonucleotide Reductase Inhibitor for Cancer Research Procurement


2-Hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide (CAS 1099592-35-4), commonly designated NSAH, is a naphthyl salicyl acyl hydrazone that acts as a reversible, competitive, non-nucleoside inhibitor of human ribonucleotide reductase (hRR). It binds selectively to the catalytic site (C-site) of the large subunit hRRM1 with a dissociation constant (Kd) of 37.4 µM [1]. NSAH exhibits cell-free enzymatic IC50 of 32 µM and cell-based IC50 of approximately 250 nM, and its 2.66-Å co-crystal structure with hRRM1 (PDB ID: 5TUS) provides atomic-level information on binding interactions [1]. As the foundational lead of the naphthyl salicyl hydrazone series, NSAH is the most comprehensively characterized non-nucleoside hRR inhibitor, with documented kinetic mechanism, cellular target engagement, and selectivity profile [1][2].

Why Generic Substitution of NSAH (2-Hydroxy-N'-[(E)-(2-Hydroxynaphthalen-1-yl)Methylidene]Benzohydrazide) with Close Analogs Fails for Ribonucleotide Reductase Research


The naphthyl salicyl hydrazone chemotype exhibits steep structure–activity relationships where even subtle modifications alter potency, mechanism, and selectivity. The structurally related analog NAH (naphthyl acyl hydrazone), differing only in the absence of the 2-hydroxy substituent on the benzohydrazide ring, shows 20% weaker cell-free inhibition (IC50 40 µM vs 32 µM) and 2.4-fold weaker cell-based activity (IC50 ~600 nM vs ~250 nM) when tested under identical conditions [1]. Within the same series, analog E-3f achieves greater in vitro potency (IC50 5.3 µM) but lacks the extensive kinetic characterization, co-crystal structure, and cellular target-engagement data available for NSAH [2]. Across chemical classes, nucleoside-based hRR inhibitors such as gemcitabine and clofarabine operate through fundamentally different mechanisms—irreversible inhibition, DNA chain termination, and multi-target reactivity—that preclude their use as clean mechanistic probes [1]. Therefore, selecting NSAH specifically is essential when experimental design requires a well-characterized, reversible, non-nucleoside hRR inhibitor with a known binding mode and favorable selectivity profile.

Quantitative Differentiation Evidence for 2-Hydroxy-N'-[(E)-(2-Hydroxynaphthalen-1-yl)Methylidene]Benzohydrazide (NSAH) Against Key Comparators


Cell-Free Enzymatic Potency Advantage of NSAH over the Closest Structural Analog NAH

In a direct head-to-head comparison from the identical virtual screening hit series, NSAH demonstrated superior cell-free hRR inhibition (IC50 = 32 ± 10 µM) versus the structurally related naphthyl acyl hydrazone NAH (IC50 = 40 µM), representing a 20% improvement in potency [1]. Both compounds were tested under the same multiple-turnover enzyme assay conditions using purified recombinant hRRM1, with six inhibitor concentrations spanning 5–100 µM [1].

Enzyme inhibition Ribonucleotide reductase Lead optimization

Cell-Based Growth Inhibition Superiority of NSAH over the Closest Analog NAH in Cancer Cell Lines

When evaluated for cell-based growth inhibition, NSAH achieved a cell-based IC50 of approximately 250 nM, more than 2-fold superior to NAH (IC50 ~600 nM) [1]. This difference in cellular potency, larger than the cell-free enzymatic difference, suggests improved cell permeability, intracellular stability, or target engagement for NSAH relative to its closest analog [1].

Cancer cell biology Anti-proliferative activity Cellular pharmacodynamics

Cancer Cell Growth Inhibition: NSAH Demonstrates Within-2-Fold Potency of Clinically Used Gemcitabine

In continuous 72-hour exposure across three established cancer cell lines (MDA-MB-231 breast, HCT116 colon, Panc1 pancreatic), NSAH achieved growth inhibition IC50 values of 221–498 nM, while gemcitabine showed IC50 values of 30–100 nM—meaning NSAH potency is within twofold of the standard-of-care nucleoside drug [1]. Notably, against Panc1 pancreatic cancer cells, NSAH IC50 was 442 nM versus gemcitabine IC50 of 46 nM, within a single order of magnitude while operating through a mechanistically distinct, non-nucleoside mechanism that avoids DNA chain termination [1].

Comparative oncology Chemotherapeutic potency Pancreatic cancer

Superior Therapeutic Index: NSAH Spares Normal Hematopoietic Progenitor Cells at Concentrations Cytotoxic to Cancer Cells, in Contrast to Gemcitabine

In a 14-day colony-forming unit (CFU) assay using mobilized peripheral blood mononuclear cells, NSAH demonstrated little measurable cytotoxicity at the maximum concentration tested (1 µM), whereas gemcitabine exhibited an IC50 of 35 nM against the same normal blood progenitor cell population [1]. This stark contrast—gemcitabine being potently cytotoxic to normal hematopoietic cells while NSAH spares them at concentrations that inhibit cancer cell growth—is quantified as at least a 28-fold higher tolerated concentration for NSAH in this normal-cell surrogate [1].

Selectivity profiling Normal cell toxicity Therapeutic window

Potency Gap Between NSAH and the Classical Ribonucleotide Reductase Inhibitor Hydroxyurea

Hydroxyurea, a historical standard in RR inhibition used clinically for decades, is limited by weak potency with IC50 values of 206 µM against HT-29 colon carcinoma cells [2]. In contrast, NSAH achieves cell-based IC50 of approximately 0.25–0.50 µM across multiple cancer cell lines, representing an approximately 400- to 800-fold improvement in cellular potency [1]. This potency differential is accompanied by distinct mechanistic features, as NSAH's reversible, competitive binding to hRRM1 contrasts with hydroxyurea's radical-scavenging mechanism targeting hRRM2 [1].

Historical comparator Drug discovery Benchmarking

NSAH as the Most Comprehensively Characterized Lead in the Naphthyl Salicyl Hydrazone Series Despite Availability of More Potent Analogs

Among the 25 analogs synthesized and tested in the naphthyl salicyl hydrazone series, analog E-3f achieved the most potent in vitro hRR IC50 (5.3 ± 1.8 µM), representing a 6-fold improvement over NSAH (E-3a, IC50 = 32 µM) in cell-free assays [1]. However, NSAH uniquely possesses a 2.66-Å co-crystal structure (PDB: 5TUS) defining atomic-level contacts at the C-site, complete steady-state kinetic characterization confirming reversible competitive inhibition (Ki determination), cell-based target engagement evidence via dNTP pool depletion, S-phase arrest data, and comparative therapeutic index data against normal cells [2][1]. No other analog in the series has all of these characterization data layers available.

Chemical probe Lead compound Mechanistic characterization

Optimized Application Scenarios for 2-Hydroxy-N'-[(E)-(2-Hydroxynaphthalen-1-yl)Methylidene]Benzohydrazide (NSAH) Based on Quantitative Evidence


Mechanistic Studies of Non-Nucleoside hRRM1 Catalytic-Site Inhibition Requiring a Structurally Characterized, Reversible Probe

NSAH is the only compound in the naphthyl salicyl hydrazone series with a solved co-crystal structure (2.66 Å, PDB 5TUS) that details atomic-level interactions at the hRRM1 C-site. Researchers investigating structure-based drug design, catalytic mechanism, or conformational dynamics of hRR should use NSAH as the reference inhibitor. Its reversible competitive mechanism (confirmed by preincubation-dilution and steady-state kinetics) allows washout and recovery experiments, which are not feasible with irreversible nucleoside inhibitors such as gemcitabine diphosphate [1]. Additionally, the well-defined binding mode enables computational docking and molecular dynamics studies with a validated starting pose [1][2].

Cancer Cell Biology Experiments Requiring hRR Inhibition Without Confounding Bone-Marrow Cytotoxicity

In co-culture models involving normal hematopoietic cells, stromal components, or immune cells, gemcitabine causes substantial normal-cell killing at its cancer-cell-effective concentrations (IC50 = 35 nM against mobilized peripheral blood progenitor cells). NSAH, by contrast, shows little measurable cytotoxicity at 1 µM—the highest concentration tested—enabling studies of RR inhibition in tumor–stroma or tumor–immune interactions without off-target myeloid suppression [1]. This property is also critical for long-term clonogenic assays where sustained drug exposure at RR-inhibitory concentrations must spare normal colony formation.

Screening and Validation of Next-Generation Hydrazone-Based hRR Inhibitors Using NSAH as the Benchmark Control

As the discovery hit (TP8) and the best-characterized member of the hydrazone series, NSAH serves as the essential positive control for all analog screening campaigns. The 2018 SAR study of 25 analogs used NSAH (E-3a) as the reference, and the 2019 TP1-13 series optimization also benchmarked all compounds against NSAH, with TP6 achieving a >2-fold improvement (IC50 = 0.393 µM vs 0.442 µM against Panc1 cells) [2][3]. Any laboratory synthesizing or testing novel hydrazone derivatives must include NSAH for cross-study comparability and SAR normalization.

dNTP Pool Homeostasis Studies and S-Phase Cell Cycle Analysis

NSAH is validated to deplete intracellular dATP and dGTP pools by >60% within 24 hours at its IC90 concentration, followed by S-phase cell cycle arrest [1]. This target-engagement signature is directly linked to hRR inhibition and can be used to confirm on-target activity in new cell models. Researchers studying nucleotide metabolism, replication stress, or DNA damage responses can use NSAH as a tool to perturb dNTP pools through a single-enzyme-target mechanism, avoiding the multi-target effects of nucleoside antimetabolites [1].

Quote Request

Request a Quote for 2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.